7-Fluorchinolin-4-carbonsäure

Übersicht

Beschreibung

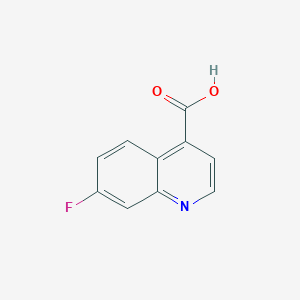

7-Fluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the quinoline ring. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

7-Fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological processes and interactions. In medicine, it is explored for its potential antibacterial and antifungal properties. In industry, it is utilized in the development of new materials and chemical processes.

Biochemische Analyse

Biochemical Properties

7-Fluoroquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 7-Fluoroquinoline-4-carboxylic acid is with topoisomerase II, an enzyme involved in DNA replication and repair. The compound inhibits the activity of topoisomerase II, leading to the stabilization of the enzyme-DNA complex and preventing the re-ligation of DNA strands. This interaction results in the accumulation of DNA breaks, ultimately leading to cell death .

Cellular Effects

The effects of 7-Fluoroquinoline-4-carboxylic acid on various types of cells and cellular processes are profound. The compound has been shown to induce cytotoxicity in several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, 7-Fluoroquinoline-4-carboxylic acid has been observed to induce apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines, confirming its role in promoting apoptosis .

Molecular Mechanism

At the molecular level, 7-Fluoroquinoline-4-carboxylic acid exerts its effects through several mechanisms. The compound binds to the ATPase domain of topoisomerase II, inhibiting its activity and leading to the accumulation of DNA breaks . Additionally, 7-Fluoroquinoline-4-carboxylic acid interacts with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis. These interactions result in the inhibition of cell proliferation and the induction of programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroquinoline-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 7-Fluoroquinoline-4-carboxylic acid can cause sustained inhibition of cell proliferation and prolonged induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 7-Fluoroquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, 7-Fluoroquinoline-4-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

7-Fluoroquinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 7-Fluoroquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, 7-Fluoroquinoline-4-carboxylic acid binds to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 7-Fluoroquinoline-4-carboxylic acid plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications direct 7-Fluoroquinoline-4-carboxylic acid to specific compartments within the cell, enhancing its efficacy in inhibiting topoisomerase II and inducing apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route is the cyclization of 7-fluoro-4-quinolinecarboxylic acid derivatives through various cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 7-Fluoroquinoline-4-carboxylic acid is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include various derivatives of 7-Fluoroquinoline-4-carboxylic acid, such as its oxidized, reduced, and substituted forms. These derivatives can exhibit different chemical and biological properties, making them useful for different applications.

Wirkmechanismus

The mechanism by which 7-Fluoroquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the inhibition of biological processes or the activation of signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

7-Fluoroquinoline-4-carboxylic acid is compared with other similar compounds, such as 7-chloroquinoline-4-carboxylic acid and 7-bromoquinoline-4-carboxylic acid. These compounds share similar structural features but differ in the type of halogen atom present, which can influence their chemical reactivity and biological activity. The uniqueness of 7-Fluoroquinoline-4-carboxylic acid lies in its fluorine atom, which imparts distinct properties compared to its chloro- and bromo- counterparts.

List of Similar Compounds

7-Chloroquinoline-4-carboxylic acid

7-Bromoquinoline-4-carboxylic acid

7-Iodoquinoline-4-carboxylic acid

7-Methylquinoline-4-carboxylic acid

7-Ethylquinoline-4-carboxylic acid

Biologische Aktivität

7-Fluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline that has garnered attention due to its diverse biological activities, particularly in antimicrobial applications. This comprehensive article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

7-Fluoroquinoline-4-carboxylic acid features a fluorine atom at the seventh position and a carboxylic acid group at the fourth position of the quinoline ring. Its molecular formula is C_10H_6FNO_2. The structural characteristics contribute to its interaction with biological targets, particularly bacterial enzymes.

The primary mechanism of action for 7-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By interfering with these enzymes, the compound effectively halts bacterial growth and replication. Studies have shown that modifications at the carboxylic acid position can enhance binding affinity to these targets, thereby increasing antibacterial potency .

In Vitro Studies

Numerous studies have evaluated the antibacterial activity of 7-fluoroquinoline-4-carboxylic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 1 |

| Escherichia coli | ≤ 1 |

| Pseudomonas aeruginosa | 16 |

| Acinetobacter baumannii | ≤ 0.125 |

The compound demonstrated comparable or superior activity against resistant strains when compared to traditional antibiotics like ciprofloxacin .

Case Studies

- Antibacterial Activity : In a study involving multiple bacterial strains, 7-fluoroquinoline-4-carboxylic acid exhibited rapid bactericidal action against E. coli and S. aureus within hours, highlighting its potential as a treatment option for serious infections .

- Synergistic Effects : Research indicates that combining 7-fluoroquinoline-4-carboxylic acid with other antibiotics can enhance therapeutic outcomes, suggesting potential applications in treating multi-drug resistant infections .

- Cytotoxicity : While exhibiting significant antibacterial properties, studies also assessed cytotoxicity against cancer cell lines (e.g., MCF-7). Results indicated low toxicity levels in non-bacterial cells, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that structural modifications can significantly influence biological activity. For instance, altering the position of substituents on the quinoline ring affects both binding affinity and antibacterial efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinoline-3-carboxylic acid | Fluorine at position 6 | Antibacterial; less potent than 7-FQ |

| 8-Fluoroquinoline-4-carboxylic acid | Fluorine at position 8 | Antifungal; different spectrum |

| 7-Chloroquinoline-4-carboxylic acid | Chlorine instead of fluorine | Antimicrobial; less effective |

These findings underscore the importance of exploring various derivatives to optimize therapeutic effects .

Future Directions

Given its promising biological activity, further research on 7-fluoroquinoline-4-carboxylic acid could lead to:

- Development of New Antibiotics : Targeting resistant bacterial strains through structural optimization.

- Cancer Therapeutics : Investigating its cytotoxic effects on various cancer cell lines.

- Combination Therapies : Exploring synergistic effects with existing antibiotics to combat multi-drug resistance.

Eigenschaften

IUPAC Name |

7-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRLJMJLJXBUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594216 | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-03-7 | |

| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.